5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide
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Overview
Description
5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a methoxybenzamide moiety, and a hydroxy-oxan-phenylethyl structure, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide can be achieved through multicomponent reactions, which involve the formation of multiple bonds in a single operation. These reactions are efficient, reduce waste, and have high atom economy. A common method involves the use of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the multicomponent reaction process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-28-19-8-7-17(13-18(19)20(22)24)30(26,27)23-14-21(25,15-5-3-2-4-6-15)16-9-11-29-12-10-16/h2-8,13,16,23,25H,9-12,14H2,1H3,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUCGXRICNJNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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